Triheptadecanoin

Descripción

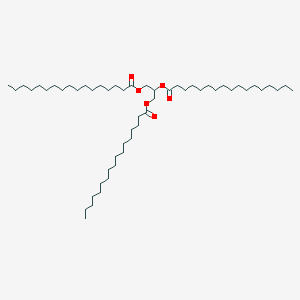

Structure

2D Structure

Propiedades

IUPAC Name |

2,3-di(heptadecanoyloxy)propyl heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWDBGUSMGXPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179128 |

Source

|

| Record name | Triheptadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glycerol triheptadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2438-40-6 |

Source

|

| Record name | Triheptadecanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triheptadecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triheptadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIHEPTADECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ21ORH87V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol triheptadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 °C |

Source

|

| Record name | Glycerol triheptadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Triheptadecanoin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin, also known as glyceryl triheptadecanoate, is a triglyceride of significant interest in various scientific fields, including pharmaceuticals, nutrition, and metabolic research. It is a synthetic triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules, a 17-carbon saturated fatty acid. Its unique odd-chain fatty acid composition confers distinct metabolic properties, making it a valuable tool as an internal standard in lipid analysis and a potential therapeutic agent for certain metabolic disorders. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its metabolic fate.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its application in research and development. These properties dictate its behavior in various solvents, its stability under different conditions, and its suitability for specific analytical techniques.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Glyceryl triheptadecanoate, Trimargarin, C37-triglyceride | [1] |

| CAS Number | 2438-40-6 | [1] |

| Molecular Formula | C₅₄H₁₀₄O₆ | [1] |

| Molecular Weight | 849.40 g/mol | [1] |

| Appearance | White, crystalline powder or solid | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 56-58 °C | [1] |

| 64-67 °C | ||

| Boiling Point | Not applicable at atmospheric pressure | [1] |

| Density | 0.93 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, methanol, and ether. | [1] |

| Refractive Index (nD) | 1.458 |

Experimental Protocols

The accurate determination of the physical and chemical properties of this compound relies on standardized experimental protocols. The following sections detail the general methodologies employed for these measurements.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance like this compound is a key indicator of its purity. The capillary method is a widely used technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner alongside a calibrated thermometer. The temperature range over which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

Due to its high molecular weight, the boiling point of this compound is not determined at atmospheric pressure as it would likely decompose before boiling.[1] Specialized techniques such as vacuum distillation or analysis by gas chromatography would be required to estimate its boiling point under reduced pressure.

Determination of Density (Pycnometer Method)

The density of solid this compound can be accurately determined using a pycnometer, a glass flask with a precise volume.

Principle: The density is calculated from the mass of the sample and the volume it displaces. The volume of the pycnometer is first calibrated using a liquid of known density, typically distilled water. The volume of the solid is then determined by the volume of the liquid it displaces when added to the pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) with a capillary stopper

-

Analytical balance

-

Distilled water

-

A liquid in which this compound is insoluble (e.g., a saturated aqueous solution)

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

A sample of solid this compound is added to the pycnometer, and the total mass is measured.

-

The pycnometer is then filled with a liquid of known density in which this compound is insoluble. The stopper is inserted, and any excess liquid is wiped from the outside. The total mass of the pycnometer, sample, and liquid is recorded.

-

The pycnometer is emptied, cleaned, and filled completely with the same liquid, and its mass is measured.

-

The volume of the pycnometer and the volume of the liquid displaced by the solid can be calculated, allowing for the determination of the solid's density.

Determination of Solubility

The solubility of this compound in various solvents is a critical parameter for its use in formulations and analytical methods.

Principle: A known amount of the solute (this compound) is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined.

Apparatus:

-

Vials or test tubes with secure caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Shaking incubator or magnetic stirrer

-

Analytical instrument for concentration measurement (e.g., GC-FID, HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., chloroform, methanol, ether, water) in a sealed vial.

-

The vials are placed in a shaking incubator at a constant temperature and agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, the samples are allowed to stand to let any undissolved solid settle.

-

A known volume of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and then diluted as necessary.

-

The concentration of this compound in the diluted solution is quantified using a suitable analytical method, such as gas chromatography with flame ionization detection (GC-FID), after creating a calibration curve with standards of known concentrations.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment. For a solid like this compound, the measurement is performed on the molten substance.

Principle: An Abbe refractometer measures the critical angle of refraction of a thin film of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.

Apparatus:

-

Abbe refractometer with a temperature-controlled prism

-

Water bath for temperature control

-

Light source (typically a sodium lamp)

Procedure:

-

The this compound sample is melted to a clear liquid.

-

The prism of the Abbe refractometer is cleaned and set to the desired temperature using the circulating water bath.

-

A few drops of the molten this compound are placed on the surface of the measuring prism.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Metabolic Pathway and Anaplerotic Role

This compound serves as a valuable tool in metabolic research due to its unique odd-chain fatty acid composition. When metabolized, it provides precursors that can replenish intermediates of the citric acid cycle, a process known as anaplerosis. This is particularly relevant in the context of certain long-chain fatty acid oxidation disorders (LC-FAODs).[2][3]

The metabolic fate of this compound begins with its hydrolysis into glycerol and three molecules of heptadecanoic acid.[4] Heptadecanoic acid then undergoes β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the β-oxidation of the 17-carbon heptadecanoic acid yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[5] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle.[5] This replenishment of citric acid cycle intermediates can improve energy production in conditions where the cycle is compromised.[3][6]

References

- 1. This compound [chembk.com]

- 2. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anaplerotic Power of Odd-Chain Triglycerides: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Executive Summary

Odd-chain triglycerides (OCTs), particularly those containing fatty acids with seven or nine carbons, are emerging as a significant area of interest in metabolic research and therapeutic development. Unlike their even-chain counterparts, the metabolism of odd-chain fatty acids (OCFAs) yields not only acetyl-CoA but also propionyl-CoA. This unique metabolic fate provides an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, replenishing key intermediates and enhancing energy production. This technical guide provides an in-depth exploration of the biological significance of OCTs, with a focus on their metabolism, therapeutic applications, and the experimental methodologies used to study them. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Introduction: The Unique Metabolism of Odd-Chain Fatty Acids

Triglycerides are the primary form of energy storage in the body, composed of a glycerol (B35011) backbone esterified with three fatty acids.[1] While the majority of dietary and stored fatty acids have an even number of carbon atoms, OCFAs are found in some natural sources, such as dairy products and certain plants.[2] The key distinction in their metabolism lies in the final product of β-oxidation. Even-chain fatty acids are exclusively broken down into acetyl-CoA units. In contrast, the β-oxidation of OCFAs produces acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[3][4]

This propionyl-CoA is then converted to succinyl-CoA, a crucial intermediate of the TCA cycle, through a series of enzymatic reactions.[2][3] This process, known as anaplerosis, is vital for maintaining the pool of TCA cycle intermediates, which can be depleted during periods of high energy demand or for biosynthetic processes.[5] The anaplerotic potential of OCFAs forms the basis of their therapeutic utility in various metabolic disorders.

The Anaplerotic Signaling Pathway of Odd-Chain Triglycerides

The metabolism of OCTs, such as triheptanoin (B1683035) (a triglyceride of heptanoic acid, C7:0), provides a direct route for replenishing TCA cycle intermediates. The following diagram illustrates this key metabolic pathway.

As depicted, the odd-chain fatty acid enters the mitochondrial matrix and undergoes β-oxidation. This process yields acetyl-CoA, which enters the TCA cycle, and propionyl-CoA. Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase, isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase, and finally converted to succinyl-CoA by methylmalonyl-CoA mutase.[2][3] The entry of succinyl-CoA into the TCA cycle replenishes the pool of intermediates, thereby enhancing the cycle's capacity for energy production and biosynthesis.

Therapeutic Applications in Metabolic Disorders

The unique anaplerotic properties of OCTs have led to their investigation and use in various inherited metabolic disorders, most notably long-chain fatty acid oxidation disorders (LC-FAOD).

Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

LC-FAODs are a group of genetic disorders characterized by the impaired ability to metabolize long-chain fatty acids for energy.[6] This leads to energy deficiency, particularly during periods of fasting or metabolic stress, and the accumulation of toxic long-chain acylcarnitines.[7] Clinical manifestations are severe and can include rhabdomyolysis, hypoglycemia, cardiomyopathy, and liver dysfunction.[3][6]

Standard treatment has traditionally involved a low-fat, high-carbohydrate diet supplemented with even-chain medium-chain triglycerides (MCTs).[6] While MCTs can bypass the enzymatic block in long-chain fatty acid metabolism, they only produce acetyl-CoA and do not address the depletion of TCA cycle intermediates.

Triheptanoin (Dojolvi®), a synthetic odd-chain (C7) triglyceride, has been approved for the treatment of LC-FAOD.[8] By providing both acetyl-CoA and anaplerotic propionyl-CoA, triheptanoin addresses the dual metabolic defects of energy substrate deficiency and TCA cycle intermediate depletion.[5][9]

Clinical Efficacy of Triheptanoin in LC-FAOD

Multiple clinical studies have demonstrated the efficacy of triheptanoin in improving clinical outcomes for patients with LC-FAOD. The open-label CL201 study and its long-term extension, CL202, provided significant evidence of its benefits.

Table 1: Patient Demographics from Key Triheptanoin Clinical Trials

| Characteristic | CL201 Study (N=29)[10] | CL202 Study (Rollover Cohort, N=24)[11] | Gillingham et al. (2017) (N=32)[10][12] |

| Mean Age (years) | 12.06 (SD=13.21) | - | 24.75 (SD=14.3) |

| Age Range | 6 months to 58 years | 2 to 68 years | 7 years and older |

| LC-FAOD Subtypes | CPT II, VLCAD, LCHAD, TFP | CPT II, VLCAD, LCHAD, TFP, CACT | CPT II, VLCAD, LCHAD, TFP |

| Prior MCT Use | ~17% of DCI | - | All patients on stable diet with MCT |

SD: Standard Deviation; DCI: Daily Caloric Intake; CPT II: Carnitine Palmitoyltransferase II deficiency; VLCAD: Very Long-Chain Acyl-CoA Dehydrogenase deficiency; LCHAD: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase deficiency; TFP: Trifunctional Protein deficiency; CACT: Carnitine-Acylcarnitine Translocase deficiency.

Table 2: Quantitative Outcomes of Triheptanoin Treatment in LC-FAOD Patients

| Outcome Measure | Pre-Triheptanoin | Post-Triheptanoin | Percent Reduction | p-value | Study |

| Annualized Major Clinical Event Rate (events/year) | |||||

| Mean (SD) | 1.76 (1.64) | 1.00 (1.00) | 43% | 0.0347 | CL202 (Rollover)[13] |

| Median (IQR) | 2.00 (0.67-3.33) | 0.28 (0.00-1.43) | 86% | 0.0343 | CL202 (Naïve)[13] |

| Annualized Hospitalization Days (days/year) | |||||

| Mean | 17.55 | 5.76 | 67% | 0.0242 | Vockley et al. (Retrospective)[14] |

| Median | 10.00 | 2.00 | 80% | 0.1475 | CL202 (Naïve)[15] |

| Creatine (B1669601) Kinase (CK) Levels during Metabolic Crises (U/L) | |||||

| Median [IQR] | 10,880 [3,440-41,450] | 2,740 [1,425-10,300] | - | <0.0001 | Turkish Nationwide Study[4] |

| Peak CK Levels during Rhabdomyolysis (U/L) | 85,855 | 27,597 | 68% | 0.1279 | Vockley et al. (Retrospective)[14] |

SD: Standard Deviation; IQR: Interquartile Range.

Clinical trials have consistently shown that treatment with triheptanoin leads to a significant reduction in the frequency and duration of major clinical events, including hospitalizations for rhabdomyolysis, hypoglycemia, and cardiomyopathy.[11][13] Furthermore, a notable decrease in creatine kinase levels during metabolic crises suggests that triheptanoin helps mitigate muscle damage.[4]

Experimental Protocols for Studying Odd-Chain Triglyceride Metabolism

A variety of sophisticated analytical techniques are employed to investigate the metabolism and physiological effects of OCTs.

Analysis of Fatty Acids and Acylcarnitines by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the quantitative analysis of fatty acids and their metabolites, such as acylcarnitines.

Experimental Protocol: GC-MS Analysis of Total Fatty Acids

-

Sample Preparation: Plasma or tissue samples are subjected to hydrolysis (e.g., using 1N KOH in methanol) to release fatty acids from triglycerides and other complex lipids.

-

Extraction: Fatty acids are extracted using an organic solvent, such as iso-octane.

-

Derivatization: The extracted fatty acids are derivatized to form fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters to enhance their volatility for GC analysis.

-

GC-MS Analysis: The derivatized fatty acids are separated on a capillary GC column (e.g., Agilent HP-5MS) and detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the analytes to those of deuterated internal standards.

Experimental Protocol: LC-MS/MS Analysis of Acylcarnitines

-

Sample Preparation: Plasma or tissue homogenates are deproteinized, typically with acetonitrile (B52724) containing isotopically labeled internal standards.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column (e.g., Waters XSelect HSS T3) for chromatographic separation of the acylcarnitine species.

-

MS/MS Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of each acylcarnitine.

Cellular Oxygen Consumption Rate (OCR) Assays

The Seahorse XF Analyzer is a powerful tool for measuring cellular respiration in real-time. This technology can be used to assess the ability of cells to oxidize different substrates, including odd-chain fatty acids.

Experimental Protocol: Seahorse XF OCR Assay with Heptanoate (B1214049)

-

Cell Culture: Cells of interest (e.g., patient-derived fibroblasts) are seeded in a Seahorse XF cell culture microplate.

-

Assay Medium: The growth medium is replaced with a bicarbonate-free assay medium supplemented with the desired concentration of heptanoate (conjugated to BSA) and L-carnitine.

-

Assay Protocol: The Seahorse XF Analyzer measures the OCR under basal conditions and in response to the sequential injection of mitochondrial stressors:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: The changes in OCR in response to these inhibitors are used to calculate key parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiratory capacity, providing insights into the cell's ability to utilize heptanoate as an energy source.

Stable Isotope Tracing

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes. Using 13C-labeled heptanoate allows for the direct tracking of its carbon atoms as they are incorporated into downstream metabolites.

Experimental Protocol: In Vivo Stable Isotope Tracing with 13C-Heptanoate

-

Tracer Administration: A primed-constant infusion of uniformly labeled 13C-heptanoate is administered intravenously to human subjects or animal models.

-

Sample Collection: Blood and/or tissue biopsy samples are collected at baseline and at various time points during the infusion to achieve isotopic steady-state.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the samples and analyzed by mass spectrometry to determine the incorporation of 13C into key intermediates of the TCA cycle (e.g., succinate, malate, citrate) and other related metabolic pathways.

-

Flux Analysis: The isotopic enrichment data is used in metabolic flux analysis models to quantify the contribution of heptanoate to anaplerosis and overall energy metabolism.

Visualizing Workflows and Relationships

Understanding the complex interplay between disease pathophysiology, therapeutic intervention, and clinical outcomes, as well as the workflow of clinical trials, can be facilitated by clear visual representations.

References

- 1. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. aocs.org [aocs.org]

- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 5. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-Term Major Clinical Outcomes in Patients With Long Chain Fatty Acid Oxidation Disorders Before and After Transition to Triheptanoin Treatment—A Retrospective Chart Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Review - Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

Triheptadecanoin: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, applications, and metabolic significance of Triheptadecanoin (CAS No. 2438-40-6) for scientific and drug development professionals.

Core Identification

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. Its unique composition makes it a valuable tool in lipid research and a therapeutic agent for specific metabolic disorders.

CAS Number : 2438-40-6[1][2][3][4][5]

Synonyms

A variety of synonyms are used to refer to this compound in scientific literature and commercial listings. These include:

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical, chemical, and pharmacokinetic properties.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅₄H₁₀₄O₆[1][3] |

| Molecular Weight | 849.4 g/mol [3] |

| Appearance | White, crystalline powder |

| Melting Point | 64-67 °C |

| Boiling Point | 786.8 °C at 760 mmHg |

| Density | 0.912 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform.[1] |

| Storage Temperature | -20°C[7] |

Table 2: Pharmacokinetic Parameters (of Triheptanoin (B1683035), a related compound)

Note: Data for the closely related medium-chain triglyceride, Triheptanoin, is provided as a reference for understanding the metabolic fate of odd-chain triglycerides.

| Parameter | Value (for a single 0.3 g/kg dose) | Value (for a single 0.4 g/kg dose) |

| Cₘₐₓ (Heptanoate metabolite) | 178.9 µmol/L | 259.1 µmol/L |

| Tₘₐₓ (Heptanoate metabolite) | 0.5 h | 0.8 h |

| AUC (Heptanoate metabolite) | 336.5 µmolh/L | 569.1 µmolh/L |

| Apparent Clearance (Heptanoate) | 6.05 L/h/kg | 4.31 L/h/kg |

| Plasma Protein Binding | ~80% | ~80% |

Applications in Research and Drug Development

This compound's distinct odd-numbered carbon chains make it an invaluable tool in lipidomics and a therapeutic agent for certain metabolic disorders.

Internal Standard in Lipidomics

Due to the low natural abundance of C17:0 fatty acids in most biological systems, this compound is an excellent internal standard for the quantification of triacylglycerols in complex samples.[8] Its chemical similarity to endogenous triglycerides ensures it behaves similarly during sample extraction and analysis, correcting for sample loss and analytical variability.[8][9] This is particularly crucial in gas chromatography (GC) and mass spectrometry (MS) based lipid profiling.[8]

Therapeutic Agent for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Triheptanoin, a closely related odd-chain triglyceride, is approved for the treatment of LC-FAODs.[10][11] These are genetic disorders where the body cannot properly metabolize long-chain fatty acids for energy.[10][11] Triheptanoin acts as an anaplerotic agent.[12] Its seven-carbon fatty acid, heptanoate, is metabolized to acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, which replenishes intermediates of the Krebs cycle, thereby improving energy production and bypassing the defective metabolic pathway.[13] Clinical studies have shown that treatment with triheptanoin can lead to significant improvements in clinical outcomes, including a reduction in metabolic decompensation episodes and hospitalizations.[10][14]

Metabolic Pathway of Triacylglycerols

This compound, as a triacylglycerol (TAG), follows the general metabolic pathway of TAG synthesis (lipogenesis) and breakdown (lipolysis). The glycerol-3-phosphate pathway is the primary route for TAG synthesis in most mammalian cells.[1][15]

Caption: Overview of Triacylglycerol Synthesis and Breakdown.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of fatty acids in a biological sample using an odd-chain internal standard like this compound, followed by gas chromatography analysis.

Quantification of Total Fatty Acids using GC-MS with an Internal Standard

This protocol outlines the key steps for sample preparation and analysis. The precise amounts and conditions may need to be optimized for specific sample types and instrumentation.

Objective: To determine the concentration of various fatty acids in a biological matrix (e.g., plasma, tissue homogenate) by converting them to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Biological sample

-

This compound (Internal Standard) solution of known concentration

-

Chloroform/Methanol mixture (2:1, v/v)

-

Methanolic HCl or Boron trifluoride-methanol solution

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., polar-phase like a biscyanopropyl polysiloxane)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To a known volume or weight of the sample (e.g., 50 µL of plasma) in a glass tube with a PTFE-lined cap, add a precise amount of the this compound internal standard solution.[8]

-

Add a sufficient volume of chloroform:methanol (2:1, v/v) to the tube for lipid extraction.[16] The Folch or Bligh and Dyer methods are commonly employed.[17]

-

Vortex the mixture vigorously and centrifuge to separate the layers.

-

Carefully collect the lower organic layer containing the lipids into a new clean tube.

-

-

Hydrolysis and Derivatization (Transesterification):

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add a transesterification agent, such as methanolic HCl or boron trifluoride-methanol.[18][19]

-

Incubate the mixture at a high temperature (e.g., 80-100°C) for a specified time (e.g., 60 minutes) to convert the fatty acids from the triacylglycerols (including the internal standard) into their volatile FAMEs.[8][19]

-

After cooling, add water and a non-polar solvent like isooctane or hexane to extract the FAMEs.[8][20]

-

Vortex and centrifuge to separate the layers. The upper organic layer now contains the FAMEs.

-

-

GC-MS Analysis:

-

Transfer the organic layer to a new vial, potentially passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.[20]

-

The GC will separate the different FAMEs based on their volatility and polarity. The mass spectrometer will detect and identify the FAMEs based on their mass-to-charge ratio.

-

The peak corresponding to methyl heptadecanoate (from the this compound internal standard) will be used for quantification.

-

-

Data Analysis:

-

Create a calibration curve using known concentrations of fatty acid standards.

-

Quantify the endogenous fatty acids by comparing the ratio of their peak area to the peak area of the methyl heptadecanoate internal standard against the calibration curve.[21] This ratio corrects for variations in extraction efficiency and injection volume.[21]

-

Safety and Handling

According to safety data sheets, this compound may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. Avoid breathing dust and ensure adequate ventilation during handling. In case of contact with skin or eyes, rinse thoroughly with water.

References

- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Triglyceride biosynthesis [reactome.org]

- 3. larodan.com [larodan.com]

- 4. This compound | C54H104O6 | CID 3625612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2438-40-6・this compound Standard・203-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Triheptanoin in patients with long-chain fatty acid oxidation disorders: clinical experience in Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Scholars@Duke publication: Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial. [scholars.duke.edu]

- 13. researchgate.net [researchgate.net]

- 14. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 16. benchchem.com [benchchem.com]

- 17. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. mdpi.com [mdpi.com]

- 20. lipidmaps.org [lipidmaps.org]

- 21. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of Triheptadecanoin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triheptadecanoin, a triglyceride of significant interest in pharmaceutical and lipid research. This document offers quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Focus: this compound Solubility

This compound, a saturated triglyceride composed of three heptadecanoic acid chains esterified to a glycerol (B35011) backbone, is a non-naturally occurring lipid often used as an internal standard in lipid analysis and as a component in specialized lipid-based formulations. Its solubility in various organic solvents is a critical parameter for its effective use in drug delivery systems, analytical chemistry, and metabolic studies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available data for this compound and closely related saturated triglycerides like tristearin (B179404), the following table summarizes known and estimated solubility values. It is crucial to note that the data for hexane (B92381) and acetone (B3395972) are derived from studies on tristearin and should be considered as estimations for this compound due to their similar chemical structures (long-chain saturated triglycerides).

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Source |

| Chloroform | Not Specified | 10 | [1] |

| Hexane | 20 | ~0.05 (estimated) | Based on Tristearin Data[2][3] |

| 30 | ~0.15 (estimated) | Based on Tristearin Data[2][3] | |

| 40 | ~0.5 (estimated) | Based on Tristearin Data[2][3] | |

| 50 | ~2.0 (estimated) | Based on Tristearin Data[2][3] | |

| Acetone | 20 | ~0.1 (estimated) | Based on Tristearin Data[2][3] |

| 30 | ~0.3 (estimated) | Based on Tristearin Data[2][3] | |

| 40 | ~1.0 (estimated) | Based on Tristearin Data[2][3] | |

| 50 | ~3.5 (estimated) | Based on Tristearin Data[2][3] | |

| Methanol | Not Specified | Soluble | [1] |

| Ether | Not Specified | Soluble | [1] |

| Ethanol | Not Specified | Sparingly Soluble (in cold) | [4][5] |

| Water | Not Specified | Insoluble | [1] |

Note: The solubility of triglycerides is significantly influenced by the polarity of the solvent and the temperature. As observed with tristearin, solubility generally increases with temperature.[2][3] Non-polar solvents like hexane and chlorinated hydrocarbons are generally better solvents for triglycerides than more polar solvents like acetone and alcohols.[2][3]

Experimental Protocol: Determination of this compound Solubility

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound like this compound in an organic solvent. This method involves establishing a saturated solution at a constant temperature, followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment

-

This compound (high purity, >99%)

-

Organic solvents of interest (e.g., chloroform, hexane, acetone, ethanol)

-

Analytical balance (readability ± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven or vacuum desiccator

-

Vortex mixer

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered supernatant transferred to the evaporating dish.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility as a concentration, typically in g/100 mL or mg/mL, using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant (mL)) x 100

-

-

Data Validation:

-

Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

A Technical Guide to the Stability and Storage of Triheptadecanoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for triheptadecanoin, a high-purity synthetic triglyceride. In the realm of pharmaceutical research and development, understanding the stability profile of a compound like this compound is critical for its application as an internal standard, in drug delivery systems, and in metabolic studies. This document outlines the chemical properties, degradation pathways, and analytical methodologies pertinent to ensuring the integrity of this compound.

Chemical and Physical Properties

This compound, also known as glyceryl triheptadecanoate, is a triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules. Its saturated nature contributes to its relatively high stability compared to unsaturated triglycerides.

| Property | Value |

| Chemical Name | 1,2,3-Propanetriyl tris(heptadecanoate) |

| Synonyms | Glyceryl triheptadecanoate, Trimargarin |

| CAS Number | 2438-40-6 |

| Molecular Formula | C₅₄H₁₀₄O₆ |

| Molecular Weight | 849.40 g/mol |

| Appearance | White, crystalline powder or solid[1][2] |

| Melting Point | 64-67 °C |

| Solubility | Soluble in organic solvents such as chloroform; insoluble in water.[3] |

| Purity | Commercially available in various purities, including ≥95% and >99%.[4] |

Stability and Recommended Storage

This compound is generally considered stable under recommended storage conditions.[4] However, like all esters, it is susceptible to degradation over time, particularly when exposed to harsh conditions.

| Parameter | Recommendation | Shelf-life (Powder) |

| Long-term Storage | -20°C in a tightly sealed container.[1][5][6][7] | 3 years at -20°C[5][6] |

| Short-term Storage | 4°C in a tightly sealed container. | 2 years at 4°C[5][6] |

| Shipping | Typically shipped at ambient temperature.[7] | N/A |

| In-solution Storage | -80°C for up to 6 months; -20°C for up to 1 month.[6] | N/A |

| Handling | Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances (strong oxidizing agents).[4] | N/A |

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation. As a saturated triglyceride, it is significantly less prone to oxidation than its unsaturated counterparts.

Hydrolytic Degradation

Hydrolysis of the ester linkages is the most probable degradation pathway. This can be catalyzed by acids, bases, or enzymes (lipases), leading to the stepwise formation of di- and monoglycerides, and ultimately glycerol and free heptadecanoic acid.[3][4][5][8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2438-40-6・this compound Standard・203-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. aklectures.com [aklectures.com]

- 4. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Anaplerotic Role of Triheptadecanoin in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin, a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate), has emerged as a significant therapeutic agent in the study and treatment of metabolic disorders, particularly long-chain fatty acid oxidation disorders (LC-FAODs).[1][2][3] Unlike even-chain fatty acids, the metabolism of heptanoate (B1214049) provides a unique anaplerotic effect, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[1][4][5] This technical guide provides an in-depth overview of the role of this compound in lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

Core Mechanism: Anaplerosis and Energy Production

The therapeutic efficacy of this compound stems from the unique metabolic fate of its constituent odd-chain fatty acid, heptanoate. Following ingestion, this compound is hydrolyzed, and heptanoate is transported into the mitochondria for β-oxidation.

The β-oxidation of heptanoate proceeds through successive cycles, yielding acetyl-CoA in each cycle until the final three-carbon unit, propionyl-CoA, is produced. This is the key differentiator from even-chain fatty acids, which only produce acetyl-CoA.[6]

-

Acetyl-CoA enters the TCA cycle by combining with oxaloacetate to form citrate, contributing to energy production (ATP) through oxidative phosphorylation.[1][7][8]

-

Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA.[6][9] Succinyl-CoA is a direct intermediate of the TCA cycle, and its introduction is termed anaplerosis, meaning "to fill up".[4][5]

This dual-substrate provision addresses the energy deficit and the depletion of TCA cycle intermediates often observed in metabolic disorders like LC-FAODs.[2][10] In these conditions, the impaired oxidation of long-chain fatty acids leads to a reduced supply of acetyl-CoA and a subsequent draining of TCA cycle intermediates for other biosynthetic pathways, a phenomenon known as cataplerosis. This compound effectively counteracts this by providing both fuel (acetyl-CoA) and anaplerotic substrate (propionyl-CoA).

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway of this compound, highlighting its anaplerotic role.

Clinical Applications and Efficacy in LC-FAODs

Triheptanoin (B1683035) (brand name Dojolvi®) is an approved treatment for pediatric and adult patients with LC-FAODs.[1] Clinical studies and compassionate use cases have demonstrated its benefits in reducing major clinical events and improving cardiac function.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative findings from studies investigating the efficacy of this compound in patients with LC-FAODs.

Table 1: Effect of Triheptanoin on Major Clinical Events (MCEs) in LC-FAOD Patients

| Study Cohort | Pre-Triheptanoin MCE Rate (events/patient/year) | With Triheptanoin MCE Rate (events/patient/year) | Percentage Reduction | p-value |

| Triheptanoin-naïve | 2.00 (median) | 0.28 (median) | 86% | 0.0343[11] |

Table 2: Comparison of Triheptanoin (C7) and Trioctanoin (C8) on Cardiac Function in LC-FAOD Patients

| Parameter | Triheptanoin (C7) Group Change | Trioctanoin (C8) Group Change | p-value |

| Left Ventricular (LV) Ejection Fraction | +7.4% | No significant change | 0.046[12][13] |

| LV Wall Mass | -20% | No significant change | 0.041[12][13] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments involving this compound in lipid metabolism studies, based on published research.

Protocol 1: Clinical Trial of Triheptanoin vs. Trioctanoin in LC-FAODs

This protocol is based on a double-blinded, randomized controlled trial comparing the effects of triheptanoin (C7) and trioctanoin (C8).[12][13]

Objective: To compare the effects of C7 and C8 on total energy expenditure, cardiac function, and exercise tolerance in patients with LC-FAODs.

Methodology:

-

Subject Recruitment: 32 subjects with confirmed LC-FAODs were enrolled.

-

Randomization and Blinding: Subjects were randomly assigned to receive a diet where 20% of their total daily energy was derived from either C7 or C8 oil for a duration of 4 months. The study was double-blinded.

-

Outcome Measures:

-

Primary Outcomes:

-

Total Energy Expenditure (TEE)

-

Cardiac function assessed by echocardiogram.

-

Exercise tolerance.

-

Phosphocreatine recovery after acute exercise.

-

-

Secondary Outcomes:

-

Body composition.

-

Blood biomarkers.

-

Incidence of adverse events, including rhabdomyolysis.

-

-

-

Data Analysis: Statistical analysis was performed to compare the changes in outcome measures between the two groups.

Experimental Workflow:

Protocol 2: Analysis of Heptadecanoic Acid in Biological Samples

This protocol outlines a general method for the quantification of heptadecanoic acid (C17:0), the metabolic product of triheptanoin, in serum or plasma using liquid chromatography-mass spectrometry (LC-MS).[14][15][16]

Objective: To quantify the concentration of heptadecanoic acid in biological samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard (e.g., a stable isotope-labeled C17:0).

-

Deproteinize the sample by adding a suitable agent (e.g., perchloric acid).

-

Extract the fatty acids using an organic solvent mixture (e.g., chloroform, methanol, n-heptane).

-

-

Chromatographic Separation:

-

Employ a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

-

Use a suitable column (e.g., C18) to separate the fatty acids.

-

-

Mass Spectrometric Detection:

-

Utilize a mass spectrometer for detection.

-

The choice of ionization method (e.g., electrospray ionization) and analysis mode will depend on the specific instrument and desired sensitivity.

-

-

Quantification:

-

Quantify the amount of heptadecanoic acid by comparing its peak area to that of the internal standard.

-

Logical Relationship of Analytical Steps:

Conclusion

This compound represents a significant advancement in the therapeutic landscape for certain metabolic disorders, primarily due to its unique anaplerotic properties. By supplying both acetyl-CoA for energy and propionyl-CoA to replenish the TCA cycle, it addresses the core bioenergetic deficits in conditions like LC-FAODs. The quantitative data from clinical trials robustly supports its efficacy in improving clinical outcomes, particularly cardiac function. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and other odd-chain fatty acids in lipid metabolism and beyond. Continued research in this area holds promise for the development of novel therapies for a range of metabolic diseases.

References

- 1. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

- 2. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]

- 4. Triheptanoin--a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anaplerotic diet therapy in inherited metabolic disease: therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 8. jackwestin.com [jackwestin.com]

- 9. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial. [scholars.duke.edu]

- 13. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial | springermedicine.com [springermedicine.com]

- 14. Heptadecanoic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Triheptadecanoin: A Non-Endogenous Anaplerotic Lipid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptadecanoin is a synthetic triglyceride composed of a glycerol (B35011) backbone esterified with three seven-carbon fatty acids (heptadecanoic acid). As a non-endogenous lipid, it is not naturally found in the human diet or synthesized in the body, making it a valuable tool for metabolic research and a promising therapeutic agent. Its primary significance lies in its role as an anaplerotic substrate, capable of replenishing intermediates in the Krebs cycle. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, metabolic fate, and applications in experimental and clinical settings.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and formulation development.

| Property | Value | Source |

| Chemical Name | Propane-1,2,3-triyl triheptadecanoate | |

| Synonyms | Glyceryl triheptadecanoate, C7 triglyceride | |

| CAS Number | 2438-40-6 | [1] |

| Molecular Formula | C₅₄H₁₀₄O₆ | [1] |

| Molar Mass | 849.40 g/mol | [2] |

| Appearance | Colorless to pale yellow viscous liquid or white solid | [1] |

| Melting Point | 64-67 °C | [2] |

| Boiling Point | 786.8 ± 27.0 °C (Predicted) | [2] |

| Density | 0.912 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) (0.1 g/mL) and other organic solvents. | [1][2] |

| ¹H NMR (ppm) | δ(ppm) = 0.89 (t, J=6.8 Hz, 9H, 3x-CH₃), 1.25–1.31 (m, 18H, 3x-(CH₂)₃-), 1.62 (quint, J=7.4 Hz, 6H, 3x-CH₂-), 2.28 (t, J=7.4 Hz, 6H, 3x-CH₂-), 4.15 (dd, J=11.9, 6.0 Hz, 2H, 2xH), 4.30 (dd, J=11.9, 4.3 Hz, 1H, 2xH), 5.26 (tt, J=6.0, 4.3 Hz, 1H, H) | [3] |

| ¹³C NMR (ppm) | (Typical shifts for triglycerides) ~173 (C=O), ~69 (glycerol CH), ~62 (glycerol CH₂), ~34 (α-CH₂), ~29 (internal CH₂), ~25 (β-CH₂), ~22 (ω-1 CH₂), ~14 (ω CH₃) | [4][5] |

| Mass Spectrometry | Fragmentation patterns typically show loss of the fatty acid chains and fragments characteristic of the glycerol backbone. | [6][7][8] |

| Infrared (IR) Spectroscopy (cm⁻¹) | Characteristic peaks for C=O stretching (ester) around 1740 cm⁻¹, C-O stretching around 1160 cm⁻¹, and C-H stretching of alkyl chains around 2850-2960 cm⁻¹. |

Metabolism and Anaplerotic Mechanism

The therapeutic potential of this compound stems from its unique metabolic pathway. Unlike even-chain fatty acids, the metabolism of heptanoate, the fatty acid component of this compound, yields both acetyl-CoA and propionyl-CoA.[9]

Figure 1. Metabolic fate of this compound leading to anaplerosis.

Propionyl-CoA is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle. This replenishment of Krebs cycle intermediates, known as anaplerosis, is crucial in conditions where there is a deficiency in the cycle's components, such as in long-chain fatty acid oxidation disorders (LC-FAODs).[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vivo Administration of this compound in a Mouse Model

This protocol describes the oral administration of this compound to mice, a common method for in vivo studies.

Materials:

-

This compound oil

-

Vehicle (e.g., corn oil or formulated as a solid diet)

-

Animal feeding (gavage) needles (20-22 gauge for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

For liquid formulation, mix this compound with a suitable vehicle like corn oil to the desired concentration. Ensure the solution is homogenous.

-

For a solid diet formulation, this compound can be incorporated into a ketogenic diet base along with formulation agents like fumed silica (B1680970) and microcrystalline cellulose (B213188) to create a palatable solid food.[10][11][12]

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the this compound solution.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

Analysis of Acylcarnitine Profiles Following Triheptanoin (B1683035) Administration

This protocol outlines the analysis of acylcarnitine profiles in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Blood collection tubes (EDTA)

-

Centrifuge

-

LC-MS/MS system

-

Acetonitrile (B52724), methanol, and formic acid (LC-MS grade)

-

Internal standards (e.g., isotopically labeled carnitine and acylcarnitines)

Procedure:

-

Sample Collection and Preparation:

-

Collect blood samples into EDTA tubes at baseline and at specified time points after triheptanoin administration.

-

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Acylcarnitine Extraction:

-

To a 50 µL plasma sample, add 200 µL of ice-cold acetonitrile containing a mixture of isotopically labeled internal standards.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate acylcarnitines using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Detect and quantify acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.

-

Expected Changes: Following triheptanoin administration, an increase in odd-chain acylcarnitines, particularly propionylcarnitine (B99956) (C3), is expected, reflecting the metabolism of heptanoate. A decrease in the accumulation of long-chain acylcarnitines may be observed in patients with LC-FAODs.[13]

-

Data Presentation: Clinical Trial Insights

Clinical trials have demonstrated the therapeutic potential of this compound, particularly in comparison to the standard medium-chain triglyceride (MCT) oil (trioctanoin).

Table 2: Comparison of Clinical Outcomes in LC-FAOD Patients Treated with Triheptanoin vs. Trioctanoin [9][14][15]

| Outcome Measure | Triheptanoin (C7) Group | Trioctanoin (C8) Group | p-value |

| Change in Left Ventricular Ejection Fraction (%) | +7.4 | - | 0.046 |

| Change in Left Ventricular Wall Mass (%) | -20 | - | 0.041 |

| Annualized Rate of Major Clinical Events | Significant Reduction | - | <0.05 |

| Annualized Hospitalization Rate | Significant Reduction | - | <0.05 |

Visualizations of Key Pathways and Workflows

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the general pathway of mitochondrial fatty acid β-oxidation.

Figure 2. Overview of the fatty acid β-oxidation pathway.

Experimental Workflow for Acylcarnitine Analysis

This diagram outlines the key steps in the analysis of acylcarnitines from biological samples.

Figure 3. Workflow for LC-MS/MS-based acylcarnitine analysis.

Conclusion

This compound represents a significant advancement in the study and treatment of metabolic disorders, particularly those involving impaired energy metabolism. Its unique anaplerotic properties, stemming from its metabolism to both acetyl-CoA and propionyl-CoA, provide a dual benefit of energy provision and Krebs cycle replenishment. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area. As our understanding of the intricate metabolic pathways continues to grow, the therapeutic applications of this compound are likely to expand, offering new hope for patients with a range of metabolic diseases.

References

- 1. CAS 2438-40-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. ajol.info [ajol.info]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of triheptanoin and formulation as a solid diet for rodents [diposit.ub.edu]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [diposit.ub.edu]

- 13. Triheptanoin: A Rescue Therapy for Cardiogenic Shock in Carnitine-acylcarnitine Translocase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Review - Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Triheptadecanoin: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the safety and handling precautions for triheptadecanoin, a synthetic triglyceride of significant interest in various research and development applications. While specific toxicological data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets, established metabolic pathways of its constituent fatty acid, and standardized toxicological testing protocols to offer a comprehensive resource for laboratory personnel. This document outlines known hazards, recommended handling procedures, personal protective equipment, first aid measures, and disposal guidelines. Furthermore, it details hypothetical experimental protocols for toxicity assessment based on OECD guidelines and illustrates the metabolic fate of this compound through a detailed signaling pathway diagram.

Introduction

This compound (CAS No. 2438-40-6), also known as glyceryl triheptadecanoate or trimargarin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three heptadecanoic acid molecules.[1] Heptadecanoic acid is a 17-carbon saturated odd-chain fatty acid. This compound is utilized in various research applications, including as an internal standard for lipid analysis and in studies of lipid metabolism.[2][3][4][5][6] Given its handling in laboratory settings, a thorough understanding of its safety profile and proper handling procedures is paramount.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following GHS classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[7]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]

Signal Word: Warning[7]

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.[8]

-

P271: Use only outdoors or in a well-ventilated area.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[8]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[7]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[7]

-

P362: Take off contaminated clothing and wash before reuse.[7]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

-

P405: Store locked up.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C54H104O6 | [7] |

| Molecular Weight | 849.4 g/mol | [7] |

| Appearance | White solid | [1] |

| Melting Point | 64-67 °C | [9] |

| Boiling Point | 786.8 °C at 760 mmHg (Predicted) | [9] |

| Density | 0.912 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in chloroform (B151607) (0.1 g/mL, clear, colorless). Insoluble in water. | [9] |

| Storage Temperature | -20°C | [9] |

Toxicological Information

Metabolic Signaling Pathway

This compound, as a triglyceride, undergoes hydrolysis to yield glycerol and three molecules of heptadecanoic acid, an odd-chain fatty acid. The glycerol backbone can enter glycolysis. Heptadecanoic acid undergoes beta-oxidation, which sequentially removes two-carbon units in the form of acetyl-CoA. The final three-carbon unit is propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which enters the Krebs cycle (Citric Acid Cycle).[2][4][10][11][12][13][14]

Caption: Metabolic pathway of this compound.

Safety and Handling Precautions

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[7]

-

Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7]

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a laboratory coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be required. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[7]

-

Avoid breathing dust or fumes.[7]

-

Minimize dust generation and accumulation.[7]

-

Keep container tightly closed when not in use.[7]

-

Open and handle container with care.[7]

-

Do not eat, drink, or smoke in areas where this compound is handled.[7]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Store away from incompatible substances and sources of ignition.[8]

-

For long-term storage, a freezer at -20°C is recommended.[9]

-

Store locked up.[7]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid. | [7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid. | [7] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. | [7] |

Accidental Release and Disposal

Accidental Release

-

Wear appropriate personal protective equipment.[7]

-

Ensure adequate ventilation.[7]

-

Remove all sources of ignition.[7]

-

Prevent further leakage or spillage if safe to do so.[7]

-

For solid spills, vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[7]

-

Do not let the product enter drains, other waterways, or soil.[7]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Experimental Protocols for Toxicity Assessment

Experimental Workflow for Acute Toxicity Assessment

Caption: General workflow for acute toxicity assessment.

Protocol 1: In Vitro Cytotoxicity Assay (Hypothetical)

-

Objective: To determine the potential of this compound to cause cell death in vitro.

-

Cell Line: A relevant cell line, such as human hepatocytes (e.g., HepG2) or keratinocytes (e.g., HaCaT).

-

Methodology:

-

Culture cells to approximately 80% confluency in 96-well plates.

-

Prepare a series of dilutions of this compound in a suitable vehicle (e.g., DMSO, ensuring final concentration does not affect cell viability).

-

Treat cells with the various concentrations of this compound and vehicle control for 24-48 hours.

-

Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

-

Measure absorbance or fluorescence using a plate reader.

-

Calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).

-

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 401)

-

Objective: To determine the acute oral toxicity of this compound.[15][16][17][18]

-

Test Species: Rodent (e.g., rat).

-

Methodology:

-

Fast animals overnight prior to dosing.[15]

-